molecular formula C10H14N2O2S B15327541 4-Isopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid

4-Isopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid

Cat. No.: B15327541
M. Wt: 226.30 g/mol
InChI Key: INXRMZUWRFHKRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Isopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of pyrimidine with methylthiol to form 4-methyl-2-(methylthio)pyrimidine, which is then reacted with isopropyl bromide and carboxylated to yield the final product . The reaction conditions typically involve the use of a base such as potassium carbonate and solvents like chloroform .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various alkyl or aryl-substituted pyrimidine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Isopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its isopropyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

2-(methylsulfanylmethyl)-4-propan-2-ylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H14N2O2S/c1-6(2)9-7(10(13)14)4-11-8(12-9)5-15-3/h4,6H,5H2,1-3H3,(H,13,14)

InChI Key

INXRMZUWRFHKRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NC=C1C(=O)O)CSC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.